molecular formula C10H8BrNOS2 B1439082 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione CAS No. 900587-04-4

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione

Cat. No. B1439082
M. Wt: 302.2 g/mol
InChI Key: QDQWWPBCABDRDI-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with sulfur and nitrogen atoms . The 2-Bromobenzoyl group suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for “3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione” are not available, similar compounds such as 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones have been synthesized by reacting benzoyl isothiocyanates with glycine in the presence of pyridine .

Scientific Research Applications

Coordination Chemistry and Synthesis

  • Synthesis of Copper Complexes : The compound is used in the synthesis of copper(I) complexes. For example, a study by Lobana et al. (2015) describes the synthesis of a copper(I) complex with this compound, demonstrating its utility in forming unusual coordination cores with copper ions (Lobana, Rani, Butt, & Jasinski, 2015).

  • Formation of Mercury Complexes : Bell et al. (2001) reported the formation of mercury(II) halide complexes with 1,3-thiazolidine-2-thione, highlighting its role in the synthesis of metal halide complexes (Bell, Branston, Clegg, Parker, Raper, Sammon, & Constable, 2001).

Chemical and Physical Properties

Synthetic Applications

  • Synthesis of Thiazolidines : Research by D’hooghe et al. (2005) on the ring transformation of aziridines to thiazolidines illustrates the compound's utility in organic synthesis (D’hooghe, Waterinckx, & de Kimpe, 2005).

  • Reactions with Copper Salts : The reactivity of thiazolidine-2-thione towards copper(I) and copper(II) salts, as explored by Devillanova and Verani (1977), showcases its potential in various chemical reactions (Devillanova & Verani, 1977).

properties

IUPAC Name

(2-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWWPBCABDRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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